PD-L1 Inhibitor SWS1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

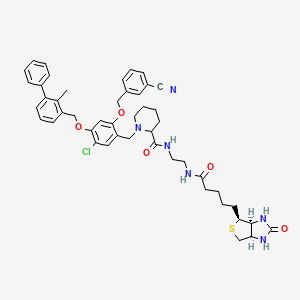

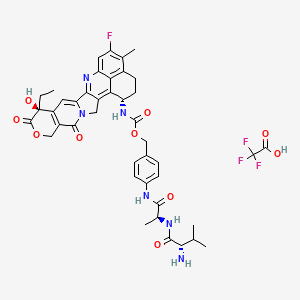

PD-L1 Inhibitor SWS1 is a d- (+)-biotin-conjugated inhibitor of the programmed death-ligand 1 (PD-L1) with an IC50 value of 1.8 nM . This compound has shown significant anticancer activity by augmenting tumor-infiltrating lymphocytes and demonstrating anti-tumor efficacy . PD-L1 inhibitors, including SWS1, are part of a broader class of immune checkpoint inhibitors that have revolutionized cancer treatment by blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1) .

Analyse Des Réactions Chimiques

PD-L1 Inhibitor SWS1, like other small-molecule inhibitors, can undergo various chemical reactions. These may include:

Oxidation: Involving the addition of oxygen or removal of hydrogen.

Reduction: Involving the addition of hydrogen or removal of oxygen.

Substitution: Involving the replacement of one functional group with another.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule. Major products formed from these reactions would include oxidized, reduced, or substituted derivatives of SWS1 .

Applications De Recherche Scientifique

PD-L1 Inhibitor SWS1 has a wide range of scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Employed in research to understand the role of PD-L1 in immune evasion by cancer cells.

Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the immune response against tumors.

Industry: Utilized in the development of new cancer immunotherapies and as a reference compound in drug discovery

Mécanisme D'action

PD-L1 Inhibitor SWS1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to an enhanced immune response against cancer cells . The molecular targets involved include PD-L1 on tumor cells and PD-1 on T cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, which is crucial for the immune evasion of cancer cells .

Comparaison Avec Des Composés Similaires

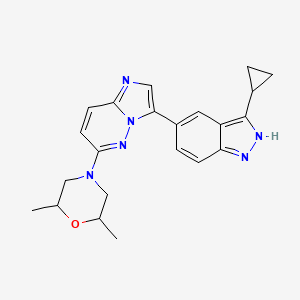

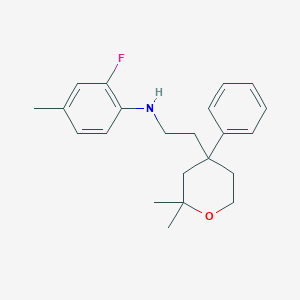

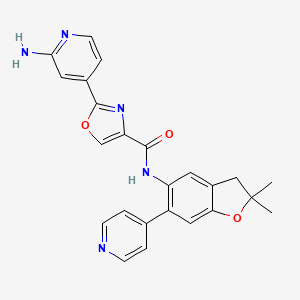

PD-L1 Inhibitor SWS1 can be compared with other small-molecule PD-L1 inhibitors such as Incyte-001, Incyte-011, and BMS-1001 . These compounds have different biological characteristics and potencies:

Incyte-001: Exhibits high cytotoxicity and good blood-brain barrier permeability.

Incyte-011: Shows increased IFN-γ production and higher potency than Incyte-001.

BMS-1001: Demonstrates the best binding activity for PD-L1 among the three.

SWS1 is unique due to its biotin conjugation, which may enhance its binding affinity and specificity for PD-L1 .

Propriétés

Formule moléculaire |

C47H53ClN6O5S |

|---|---|

Poids moléculaire |

849.5 g/mol |

Nom IUPAC |

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |

InChI |

InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |

Clé InChI |

YCHPIMKSTJPEFJ-PXMSFUJDSA-N |

SMILES isomérique |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |

SMILES canonique |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)